2-Bromo-2-ethylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

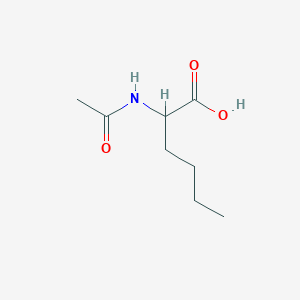

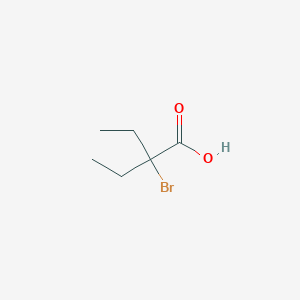

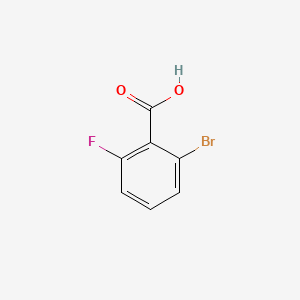

2-Bromo-2-ethylbutanoic acid is a synthetic organic compound. It is a derivative of butanoic acid and is characterized by the presence of a bromine atom and an ethyl group . The IUPAC name for this compound is 2-bromo-2-ethylbutanoic acid .

Molecular Structure Analysis

The molecular formula of 2-Bromo-2-ethylbutanoic acid is C6H11BrO2 . The InChI code for this compound is 1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-2-ethylbutanoic acid is 195.06 . Other physical and chemical properties such as density, boiling point, melting point, etc., are not explicitly mentioned in the search results.科学的研究の応用

Chemical Synthesis

2-Bromo-2-ethylbutanoic acid is often used in chemical synthesis . Its unique structure makes it a valuable reagent in the creation of various complex molecules .

Antibacterial Applications

Research has shown that synthetic bis-indole alkaloids, which can be derived from 2-Bromo-2-ethylbutanoic acid, have potential antibacterial activities . Specifically, dibrominated α-methine bis (3′-indolyl) alkaloids were found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

Drug Discovery

The compound is used in drug discovery, particularly in the development of new antibiotics . Its unique properties allow it to interact with bacterial cells in ways that other compounds cannot, making it a valuable tool in the fight against antibiotic-resistant bacteria .

Bioactive Chemical Space Expansion

2-Bromo-2-ethylbutanoic acid is used in the expansion of bioactive chemical space . This involves the creation of new molecules with potential biological activity, which can then be tested for their effects on various biological systems .

Structural Elucidation

The compound is used in structural elucidation, particularly in the study of intermolecular interactions, hydrogen bonding motifs, packing modes, and preferred conformations in the solid-state .

Natural Product Scaffolds

2-Bromo-2-ethylbutanoic acid is used in the synthesis of complex natural product (NP) scaffolds . These scaffolds are useful in expanding the bioactive chemical space, and can be used to predict potential biological activities for a series of synthetic bis-indole alkaloids .

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Bromo-2-ethylbutanoic acid is the β-carbon in the molecule . The β-carbon is the carbon atom next to the one holding the bromine atom .

Mode of Action

2-Bromo-2-ethylbutanoic acid undergoes an E2 elimination reaction . In this reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom departs by taking the bonding electrons with it . This is a single-step concerted reaction, similar to S N 2, with multiple electron pair transfers happening at the same time .

Pharmacokinetics

The rate of the e2 elimination reaction it undergoes depends on the concentration of both the substrate and the base .

Result of Action

The result of the E2 elimination reaction is the formation of a C=C double bond and a water molecule, with the bromine atom leaving completely . This reaction can lead to the formation of different products depending on the structure of the substrate .

Action Environment

The efficacy and stability of 2-Bromo-2-ethylbutanoic acid can be influenced by environmental factors such as the presence of a base and the concentration of the substrate and the base . The reaction rate of the E2 elimination reaction depends on these factors .

特性

IUPAC Name |

2-bromo-2-ethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCMTPPRWRXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277860 |

Source

|

| Record name | 2-bromo-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-ethylbutanoic acid | |

CAS RN |

5456-23-5 |

Source

|

| Record name | 5456-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)